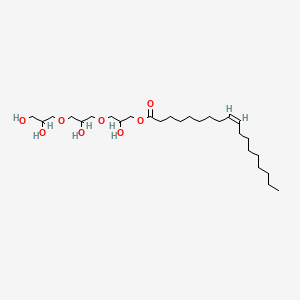

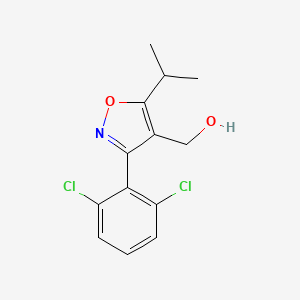

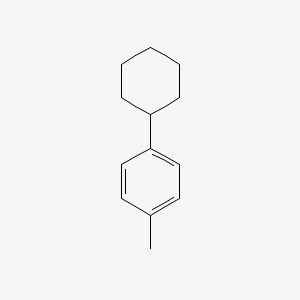

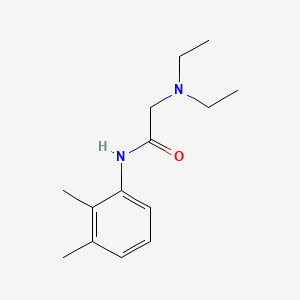

2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide

Vue d'ensemble

Description

Amides are a type of functional group in chemistry, characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). They play a crucial role in the creation of proteins, the building blocks of life .

Synthesis Analysis

Amides can be synthesized from various precursors, including carboxylic acids, acyl chlorides, and acid anhydrides . The reaction of a carboxylic acid with an amine does not produce an amide directly, but a salt. Therefore, acyl chlorides or anhydrides are often used as alternatives .Molecular Structure Analysis

The molecular structure of amides involves a carbonyl group (C=O) linked to a nitrogen atom (N). This structure is central to the properties and reactivity of amides .Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines . They can also be reduced to amines .Physical And Chemical Properties Analysis

Amides have unique physical and chemical properties due to their functional groups. They are typically solid at room temperature and exhibit strong hydrogen bonding, leading to high melting and boiling points .Applications De Recherche Scientifique

Molecular and Electronic Properties

- Molecular Optimization and Bioactivity : A study optimized the anaesthetic compound 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide (DEAL) using the B3LYP-6-311+G (d, p) density functional theory method. This optimization revealed the bioactivity of the molecule through natural bond orbital analysis. The study also explored the current-potential curves, solvation free energy, molecular docking simulations, and properties like HOMO-LUMO orbitals and polarizability, concluding that π → π* interactions enhance the biological activity of the compound (Anban, Pradhan, & James, 2017).

Pharmaceutical Analysis

- High-Performance Liquid Chromatography : A high-performance liquid chromatographic method was developed and validated for determining 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation. This method used potassium phosphate buffer and acetonitrile as the mobile phase and achieved linear calibration with high precision and recovery, showcasing its utility in quality control for bulk gel samples and final product release (Shabir, 2004).

Crystallography and Structure

- Complex Synthesis and Structure Analysis : Research focused on the synthesis and structure of bis(lidocaine) tetrachloridocuprate(II), revealing insights into its crystallization, molecular conformation, and intermolecular hydrogen bonds. The study provided a comprehensive understanding of the crystal structure and its three-dimensional arrangement (Amirkhanashvili, Sobolev, Tsitsishvili, & Zhorzholiani, 2021).

Biological Interactions

- Modulation of Bud Differentiation in Plants : A study demonstrated that lidocaine (2-Diethylamino-N-[2,6-dimethylphenyl]-acetamide), a local anaesthetic, significantly inhibits epiphyllous bud differentiation in Kalanchoe pinnata in a concentration and duration-dependent manner. This finding suggests the influence of lidocaine on the organogenic potential of buds in plants (Sawhney & Sawhney, 2002).

Safety And Hazards

Propriétés

IUPAC Name |

2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-5-16(6-2)10-14(17)15-13-9-7-8-11(3)12(13)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNDUNVOBOZDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide | |

CAS RN |

142713-08-4 | |

| Record name | 2-Diethylamino-2',3'-acetoxylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142713084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DIETHYLAMINO-2',3'-ACETOXYLIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6451W1541N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.